molecular formula C14H15NS B13542060 4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine

4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine

Cat. No.: B13542060
M. Wt: 229.34 g/mol
InChI Key: XWIVMJSKELKHKK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine is a heterocyclic compound that contains both a thieno and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 3-bromothiophene-2-carbaldehyde with ethyl 2-sulfanylacetate or 2-sulfanylacetamide . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

4-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C14H15NS/c1-10-2-4-11(5-3-10)14-12-7-9-16-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3

InChI Key

XWIVMJSKELKHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCN2)SC=C3

Origin of Product

United States

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